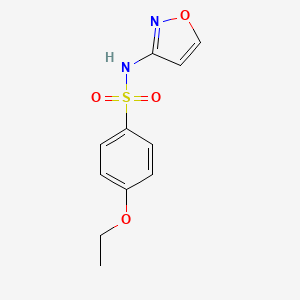![molecular formula C19H20ClFN2O2 B5381577 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B5381577.png)
2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide, also known as CFM-2, is a small molecule compound that has been widely studied for its potential use in treating various diseases.
Mechanism of Action
2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes, including histone deacetylases, protein kinases, and proteasomes. 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide also modulates the activity of various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. Additionally, 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has been shown to induce autophagy and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting tumor growth, protecting against neuronal damage, and improving cognitive function. 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide in lab experiments is its ability to selectively target specific enzymes and signaling pathways, making it a useful tool for studying the mechanisms of various diseases. However, one limitation of using 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide is its potential toxicity and off-target effects, which can affect the accuracy of experimental results.
Future Directions
There are several future directions for research on 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide. One area of focus is the development of more potent and selective analogs of 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide for use in treating various diseases. Another area of focus is the investigation of the potential use of 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action of 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide and its potential for use in various disease models.
Synthesis Methods
2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide is synthesized using a multi-step process that involves the reaction of 4-chloro-2-fluoroaniline with 4-(4-morpholinyl)benzaldehyde, followed by the addition of acetic anhydride and acetic acid. The final product is obtained through recrystallization and purification using column chromatography.
Scientific Research Applications
2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has been studied extensively for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has been shown to inhibit the growth of tumor cells and induce apoptosis. Inflammation research has shown that 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide can reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has been shown to protect against neuronal damage and improve cognitive function.
properties
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-[(4-morpholin-4-ylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O2/c20-16-4-3-15(18(21)12-16)11-19(24)22-13-14-1-5-17(6-2-14)23-7-9-25-10-8-23/h1-6,12H,7-11,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZMPQRDINDSGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CNC(=O)CC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl {4-[2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanovinyl]-2-bromo-6-ethoxyphenoxy}acetate](/img/structure/B5381495.png)
![2-(4-{[1-(2,4-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5381501.png)
![1'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5381510.png)
![(3aR*,7aS*)-2-[(1-isopropyl-1H-imidazol-2-yl)methyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5381513.png)
![6,8-dichloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5381519.png)
![3-[(2-chlorobenzyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5381535.png)
![3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5381544.png)
![ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate](/img/structure/B5381547.png)
![N,N,N'-trimethyl-N'-[((2R,5S)-5-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]ethane-1,2-diamine](/img/structure/B5381552.png)
![3-methyl-7-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5381560.png)
![5-ethyl-2-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5381568.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxy-1-methylethyl)piperidine-4-carboxamide](/img/structure/B5381584.png)
